![molecular formula C18H16FNO3 B12842061 1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione](/img/structure/B12842061.png)
1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione is a complex organic compound that features a biphenyl structure with a fluorine atom at the 2-position and a morpholinoethane-1,2-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 2-Fluoro-1,1’-biphenyl: This can be achieved through a Suzuki coupling reaction between 2-fluorophenylboronic acid and bromobenzene in the presence of a palladium catalyst.
Introduction of the Morpholino Group: The biphenyl intermediate is then reacted with morpholine under appropriate conditions to introduce the morpholino group.
Formation of the Ethane-1,2-dione Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atom in the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione involves its interaction with specific molecular targets. The fluorine atom in the biphenyl ring can form strong interactions with biological molecules, enhancing the compound’s binding affinity. The morpholino group can interact with enzymes or receptors, modulating their activity. The ethane-1,2-dione moiety can participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorobiphenyl: A simpler analog without the morpholino and ethane-1,2-dione groups.
4-Fluorobiphenyl: Similar structure but with the fluorine atom at the 4-position.
2-Fluoro-4’-biphenylcarboxylic acid: Contains a carboxylic acid group instead of the morpholinoethane-1,2-dione moiety.
Uniqueness
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione is unique due to the combination of the fluorinated biphenyl structure with the morpholino and ethane-1,2-dione groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H16FNO3 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
1-(3-fluoro-4-phenylphenyl)-2-morpholin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C18H16FNO3/c19-16-12-14(6-7-15(16)13-4-2-1-3-5-13)17(21)18(22)20-8-10-23-11-9-20/h1-7,12H,8-11H2 |
Clé InChI |
DAPSGRFJWFVKLR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C(=O)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


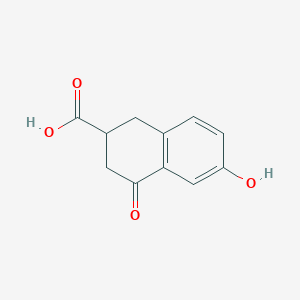
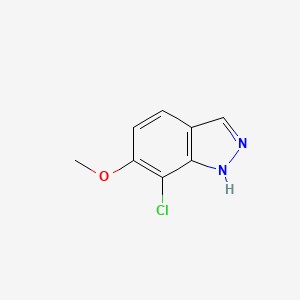

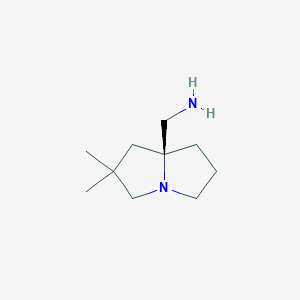
![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
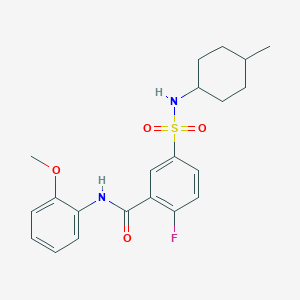
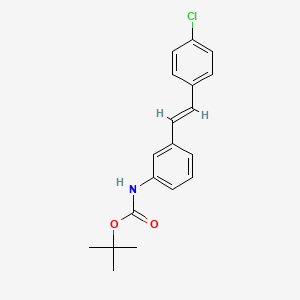
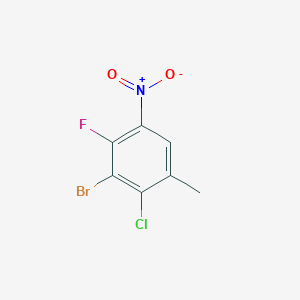
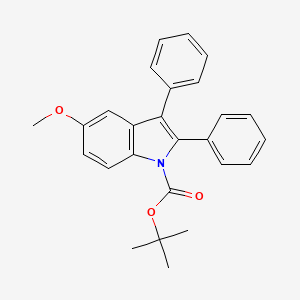
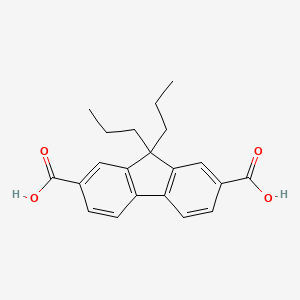

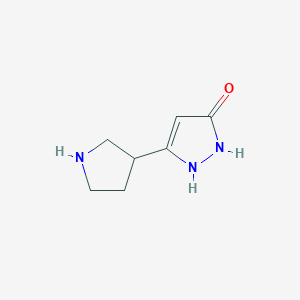
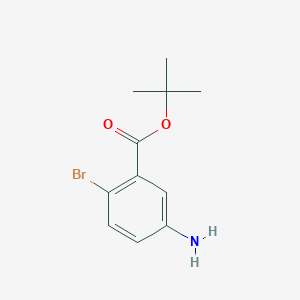
![Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-](/img/structure/B12842052.png)
